molecular formula C17H15Cl2N3S B2376188 4,6-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole CAS No. 863001-25-6

4,6-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

Cat. No.: B2376188
CAS No.: 863001-25-6
M. Wt: 364.29
InChI Key: NBPNGYVNJLNAQE-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiazole ring substituted with dichloro groups and a phenylpiperazine moiety. Its structural complexity and functional groups make it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

4,6-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves the reaction of 4,6-dichloro-2-aminobenzothiazole with 1-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to reflux, allowing the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The dichloro groups on the benzothiazole ring can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger and more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to changes in the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole
  • 4,6-Dichloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole
  • 4,6-Dichloro-2-(4-isopropylpiperazin-1-yl)-1,3-benzothiazole

Uniqueness

4,6-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is unique due to the presence of the phenyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

4,6-dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3S/c18-12-10-14(19)16-15(11-12)23-17(20-16)22-8-6-21(7-9-22)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPNGYVNJLNAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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